
2-(1H-Imidazol-1-yl)pyrimidine
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Description
2-(1H-Imidazol-1-yl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
2-(1H-Imidazol-1-yl)pyrimidine derivatives have been extensively studied for their potential as anticancer agents.
- Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. For instance, studies have shown that certain derivatives exhibit significant inhibition against human CDK2, with IC50 values indicating potent activity (e.g., 1.3 µM for compound 3j) .
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Case Studies :
- In Silico Studies : Virtual screening techniques have been employed to identify promising candidates from imidazole-pyrimidine libraries. Compounds were evaluated for their binding affinity and pharmacokinetic properties, leading to the identification of several lead compounds for further development .
- Clinical Trials : Several imidazole-pyrimidine derivatives are undergoing clinical trials, such as AZD5438 and Dinaciclib, highlighting their potential as targeted therapies for cancer .
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been explored.
- Synthesis and Testing : A series of imidazo[1,2-α]pyrimidine derivatives were synthesized and tested against various gram-positive and gram-negative bacteria. Some compounds demonstrated potent antimicrobial activity, suggesting their potential as new antibacterial agents .
Nitric Oxide Synthase Inhibition
Another significant application of this compound is in the inhibition of nitric oxide synthase (iNOS).
- Therapeutic Potential : The overexpression of iNOS is linked to inflammatory diseases. Compounds derived from this scaffold have been shown to selectively inhibit iNOS dimerization, which is crucial for its activity. For example, specific derivatives displayed IC50 values as low as 12 nM, indicating strong inhibitory potency .
Summary of Key Findings
Application | Mechanism/Target | Notable Findings |
---|---|---|
Anticancer | CDK Inhibition | IC50 values down to 1.3 µM; several in trials |
Antibacterial | Broad-spectrum activity | Potent against various bacterial strains |
NOS Inhibition | Selective iNOS dimerization inhibition | IC50 values as low as 12 nM |
Properties
IUPAC Name |
2-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-7(10-3-1)11-5-4-8-6-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHSYISOHEFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.